molecular formula C39H48N5O8P B12091550 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B12091550
M. Wt: 745.8 g/mol
InChI Key: JLJHIQBYUAHGJD-UHFFFAOYSA-N
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Description

3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile involves several steps:

    Formation of the oxolan ring: The oxolan ring is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the triazinyl group: The triazinyl group is introduced via a nucleophilic substitution reaction, where the precursor reacts with a triazinyl halide.

    Introduction of the bis(4-methoxyphenyl)-phenylmethoxy group: This step involves a Friedel-Crafts alkylation reaction, where the aromatic ring undergoes alkylation with the desired substituent.

    Formation of the phosphanyl group: The phosphanyl group is introduced through a phosphorylation reaction, typically using a phosphorus halide and a suitable base.

    Attachment of the propanenitrile group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phosphanyl groups.

    Reduction: Reduction reactions can occur at the nitrile and triazinyl groups.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the oxolan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides, acids, and bases are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the methoxy and phosphanyl groups.

    Reduction: Reduced forms of the nitrile and triazinyl groups.

    Substitution: Substituted derivatives at the aromatic rings and oxolan ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a catalyst in various organic reactions due to its unique structure.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in metabolic pathways involving triazinyl groups.

Medicine

    Drug Development: It is being explored for its potential as a therapeutic agent in treating various diseases.

Industry

    Material Science: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile involves interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to bind to active sites, inhibiting or modulating the activity of the target molecules. This can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxyethanenitrile
  • 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxybutanenitrile

Uniqueness

The uniqueness of 3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C39H48N5O8P

Molecular Weight

745.8 g/mol

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C39H48N5O8P/c1-26(2)44(27(3)4)53(50-23-11-22-40)52-34-24-36(43-38(46)41-37(45)28(5)42-43)51-35(34)25-49-39(29-12-9-8-10-13-29,30-14-18-32(47-6)19-15-30)31-16-20-33(48-7)21-17-31/h8-10,12-21,26-27,34-36H,11,23-25H2,1-7H3,(H,41,45,46)

InChI Key

JLJHIQBYUAHGJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

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